![molecular formula C10H16 B14365679 1,4,4-Trimethylbicyclo[3.2.0]hept-2-ene CAS No. 92121-69-2](/img/structure/B14365679.png)
1,4,4-Trimethylbicyclo[3.2.0]hept-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,4-Trimethylbicyclo[320]hept-2-ene is an organic compound with the molecular formula C10H16 It is a bicyclic hydrocarbon that features a unique structure with three methyl groups attached to a bicycloheptene framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4,4-Trimethylbicyclo[3.2.0]hept-2-ene can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. For instance, the reaction between isoprene and a suitable dienophile under controlled conditions can yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes to optimize yield and purity. Catalysts such as Lewis acids can be employed to facilitate the Diels-Alder reaction, and subsequent purification steps like distillation or recrystallization are used to isolate the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,4-Trimethylbicyclo[3.2.0]hept-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different hydrocarbons.
Substitution: Halogenation or other substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 1,4,4-trimethylbicyclo[3.2.0]hept-2-en-6-one, while reduction can produce various saturated hydrocarbons.
Applications De Recherche Scientifique
1,4,4-Trimethylbicyclo[3.2.0]hept-2-ene has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1,4,4-Trimethylbicyclo[3.2.0]hept-2-ene exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The exact pathways and targets depend on the context of its use, such as in medicinal chemistry or industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6,6-Trimethylbicyclo[3.1.1]hept-2-ene:
4,7,7-Trimethylbicyclo[4.1.0]hept-3-en-2-one: Another bicyclic compound with a different ring system and functional groups.
Uniqueness
1,4,4-Trimethylbicyclo[3.2.0]hept-2-ene is unique due to its specific arrangement of methyl groups and the bicycloheptene framework. This structure imparts distinct chemical properties, making it valuable for various applications that similar compounds may not fulfill as effectively.
Propriétés
Numéro CAS |
92121-69-2 |
|---|---|
Formule moléculaire |
C10H16 |
Poids moléculaire |
136.23 g/mol |
Nom IUPAC |
1,4,4-trimethylbicyclo[3.2.0]hept-2-ene |
InChI |
InChI=1S/C10H16/c1-9(2)6-7-10(3)5-4-8(9)10/h6-8H,4-5H2,1-3H3 |
Clé InChI |
FYBAUMRSWNNCQM-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=CC2(C1CC2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


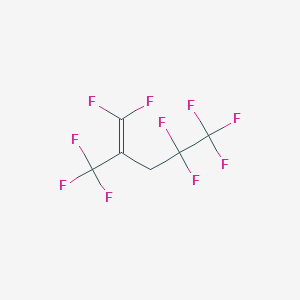
![(Furan-2-yl){2,3,4,5-tetrakis[(trifluoromethyl)sulfanyl]-1H-pyrrol-1-yl}methanone](/img/structure/B14365598.png)
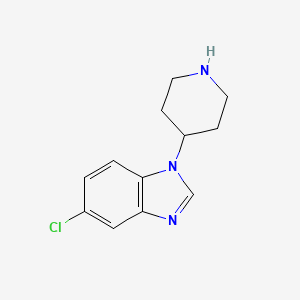
![Dodecyl 3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanoate](/img/structure/B14365610.png)

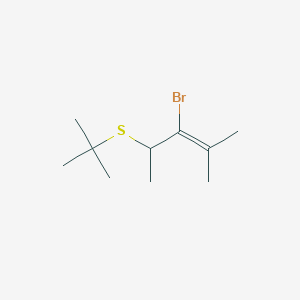
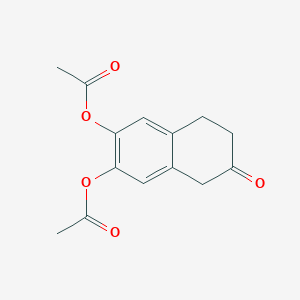
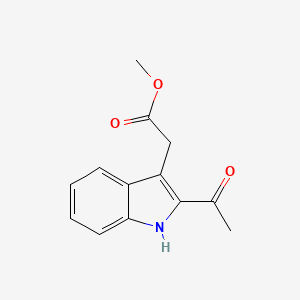
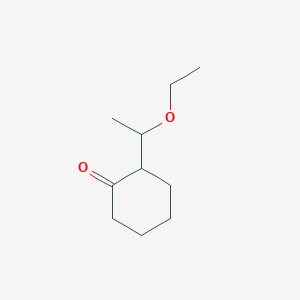

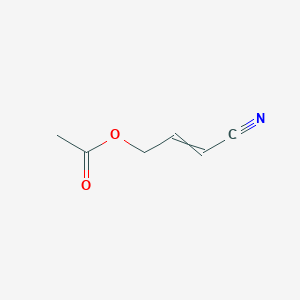
![[(5Z)-5-(2-iodobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B14365659.png)
![1-(3-{[6-(Decylsulfanyl)hexyl]oxy}phenyl)ethan-1-one](/img/structure/B14365664.png)

